molecular formula C17H15F3N2O3 B4327493 ETHYL N-(4-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}PHENYL)CARBAMATE

ETHYL N-(4-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}PHENYL)CARBAMATE

Cat. No.: B4327493
M. Wt: 352.31 g/mol
InChI Key: ZUQDVSSYDAZMDW-UHFFFAOYSA-N
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Description

Ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate is an organic compound that belongs to the class of trifluoromethylbenzenes These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound

Preparation Methods

The synthesis of ETHYL N-(4-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}PHENYL)CARBAMATE typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. These methods often require precise control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure consistent product quality.

Chemical Reactions Analysis

Ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The trifluoromethyl group can influence the reactivity of the compound, making it more resistant to certain types of reactions while enhancing its reactivity in others.

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the benzene ring.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. Its unique chemical properties make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

In biology and medicine, this compound is studied for its potential therapeutic effects. The trifluoromethyl group can enhance the biological activity of the compound, making it a promising candidate for drug development. It has been investigated for its potential use in treating various diseases, including cancer and infectious diseases.

In industry, ETHYL N-(4-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}PHENYL)CARBAMATE is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of ETHYL N-(4-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}PHENYL)CARBAMATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to its targets, enhancing its biological activity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

The exact molecular targets and pathways involved depend on the specific application and the biological context. In drug development, understanding the mechanism of action is crucial for optimizing the compound’s therapeutic potential and minimizing side effects.

Comparison with Similar Compounds

Ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate can be compared with other similar compounds, such as trifluoromethylbenzenes and other carbamate derivatives. These compounds share some common features, such as the presence of a trifluoromethyl group, but differ in their specific chemical structures and properties.

    Trifluoromethylbenzenes: These compounds contain a trifluoromethyl group attached to a benzene ring.

    Carbamate Derivatives: Carbamate derivatives are widely used in medicine and agriculture. They can act as enzyme inhibitors, pesticides, and other bioactive agents.

The uniqueness of ETHYL N-(4-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}PHENYL)CARBAMATE lies in its specific combination of a trifluoromethyl group and a carbamate group, which imparts unique chemical and biological properties.

Properties

IUPAC Name

ethyl N-[4-[[4-(trifluoromethyl)benzoyl]amino]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O3/c1-2-25-16(24)22-14-9-7-13(8-10-14)21-15(23)11-3-5-12(6-4-11)17(18,19)20/h3-10H,2H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQDVSSYDAZMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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